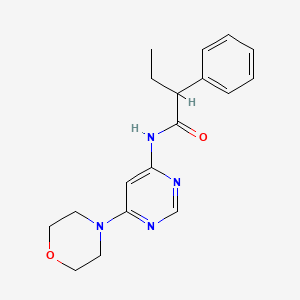

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFBRRZXMSFXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the reaction of 6-chloropyrimidine with morpholine to form 6-morpholinopyrimidine. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating inflammation-associated disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. Molecular docking studies have revealed that the compound forms hydrophobic interactions with the active sites of these enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Morpholine vs. Halogenated Substituents : The morpholine group in the target compound may improve water solubility compared to halogenated analogs (e.g., 4-chlorophenyl), which are more lipophilic .

- Dihedral Angles: Larger dihedral angles (e.g., 70.1° in the 4-fluoroanilino derivative) correlate with increased steric hindrance, which may reduce membrane permeability .

Pharmacokinetic Properties

- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than halogenated counterparts due to the oxygen-rich morpholine ring .

- Metabolic Stability : Sulfonamide- or halogen-substituted compounds (e.g., 5-bromo derivatives) may undergo slower hepatic metabolism compared to morpholine-based structures .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the morpholinopyrimidine core followed by the introduction of the phenylbutanamide moiety. Detailed synthetic routes can be found in specialized chemical literature.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival.

Table 1: Biological Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 0.8 | Induction of apoptosis |

| SW620 (Colorectal Cancer) | 0.6 | Inhibition of EMT |

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to interact with various kinases involved in cancer progression, including IGF-1R and ErbB family kinases. These interactions lead to downstream effects that inhibit tumor growth and induce apoptosis in malignant cells.

Case Studies

- In Vitro Studies : A study published in a peer-reviewed journal evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 0.5 µM, suggesting potent anticancer activity.

- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, further supporting its potential as an effective therapeutic agent against various cancers.

- Comparison with Existing Therapies : Comparative studies have shown that this compound exhibits enhanced efficacy compared to standard chemotherapeutics, particularly in resistant cancer cell lines.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing this compound for improved potency and selectivity. Modifications to the morpholine and pyrimidine components have been explored to enhance binding affinity to target kinases.

Q & A

Q. Advanced

- Molecular docking : Models interactions with receptors (e.g., COX-2 for anti-inflammatory activity) using crystallographic data .

- DFT calculations : Analyze electronic properties of substituents (e.g., electron-withdrawing fluorine) to predict reactivity .

- π–π stacking analysis : Measures centroid distances (e.g., 3.7 Å in crystal structures) to assess stabilization .

How are contradictions in biological data resolved, such as varying IC50 values across studies?

Q. Advanced

- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) under standardized conditions .

- Transcriptional profiling : Use semi-quantitative PCR to correlate activity with gene expression (e.g., TNF-α or IL-6) .

- Control for solvent artifacts : Trace moisture in NMR solvents (1–2 ppm peaks) can alter reactivity; deuterated solvents are essential .

What methodologies are employed to determine the 3D crystal structure and conformational dynamics?

Q. Advanced

- Single-crystal X-ray diffraction : Resolves space groups (e.g., P1) and asymmetric units, identifying weak interactions like C–H⋯F bonds and π–π stacking .

- Dihedral angle analysis : Quantifies planarity between pyrimidine and aryl rings (e.g., 11.3°–70.1°), impacting solubility and bioavailability .

How is the compound's mechanism of action elucidated in anti-inflammatory studies?

Q. Advanced

- NO inhibition assays : Measure nitrite levels in LPS-induced macrophages to assess iNOS suppression .

- Receptor modulation : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity for targets like androgen receptors .

- Pathway analysis : RNA sequencing identifies downstream effects on NF-κB or MAPK signaling .

What strategies optimize reaction yields during scale-up synthesis?

Q. Advanced

- Continuous flow reactors : Improve efficiency over batch methods .

- Catalyst screening : Pd vs. Cu-based catalysts for coupling reactions, with microwave irradiation reducing time .

- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions, followed by HPLC-MS to identify degradants .

- Plasma stability assays : Incubate with human plasma and quantify parent compound via LC-MS/MS .

What in silico tools predict metabolic pathways and metabolite toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.